Ethyl 4-fluoropyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
ethyl 4-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)5-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3 |
InChI Key |
SPBFPAZZYQHVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Ring Formation Approaches
One effective approach to synthesizing fluorinated pyrrolidines involves the bromofluorination of azidoalkenes followed by reduction and ring closure. For example, a 4-step sequence starts with the reaction of 2-methyl-2-propenyl chloride with sodium azide to form an azide intermediate, followed by bromofluorination using N-bromosuccinimide and triethylamine·3HF complex. Subsequent catalytic hydrogenation reduces the azide to an amine, which is trapped with a Boc protecting group. Finally, deprotonation with sodium hydride in dimethylformamide induces ring closure to form the fluoropyrrolidine ring system.
This method yields N-Boc protected 3-fluoro-3-methylpyrrolidines, which can be further deprotected and functionalized to obtain the target Ethyl 4-fluoropyrrolidine-3-carboxylate derivatives. The ring closure step typically requires about 1 hour for pyrrolidines, reflecting moderate ring strain compared to smaller azetidine rings.
Esterification and Functional Group Manipulation
Esterification of the pyrrolidine carboxylic acid is commonly performed using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of bases like N,N-diisopropylethylamine. The reaction is typically conducted in organic solvents such as ethyl acetate or dichloromethane at low temperature (ice bath) followed by stirring at room temperature overnight. The resulting ethyl ester is isolated by aqueous workup and chromatographic purification, yielding this compound in high yield (approximately 85%).
Fluorination via Nucleophilic Substitution
Another strategy involves nucleophilic fluorination of tosylated pyrrolidine precursors. For example, tosylate derivatives of hydroxypyrrolidine esters can be treated with fluoride sources under elevated temperature (around 110 °C) to substitute the tosylate group with fluorine, generating the 4-fluoropyrrolidine carboxylate esters. Deprotection steps using acids such as triflic or hydrochloric acid follow to yield the free fluorinated pyrrolidine carboxylic acid, which can be esterified to the ethyl ester.
Industrial and Scalable Methods
Industrial preparation methods often employ ring-opening and ring-closing reactions of cyclohexane derivatives with fluorination steps, followed by crystallization and purification suitable for large-scale synthesis. For example, fluorinated cyclohexane carboxylate esters are prepared by reacting cyclohexene carboxylic acids with dibromohydantoin and subsequent fluorination under controlled temperature conditions. These intermediates can be transformed into fluoropyrrolidine derivatives through ring contraction and functional group interconversion.
Comparative Data Table of Preparation Methods
Research Discoveries and Insights
The presence of fluorine at the 4-position significantly enhances the binding affinity and selectivity of pyrrolidine derivatives in biological systems, making this compound a valuable scaffold for drug discovery.
Site-selective fluorination strategies, such as bromofluorination of azidoalkenes, allow for the precise introduction of fluorine atoms with control over stereochemistry, which is crucial for biological activity.
Automated radiosynthesis techniques for fluorinated proline analogs demonstrate that nucleophilic fluorination can be adapted for the preparation of radiolabeled compounds, expanding the utility of fluoropyrrolidines in imaging and diagnostic applications.
Industrial methods focusing on ring-opening fluorination of cyclohexane derivatives provide efficient routes to fluorinated intermediates that can be converted into pyrrolidine derivatives, emphasizing the importance of process optimization for scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Pyrrolidine Derivatives
- Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate HCl (CAS 1373502-70-5) Molecular Formula: C₇H₁₀F₂NO₂·HCl Substituents: Two fluorine atoms at the 4-position of the pyrrolidine ring. The hydrochloride salt form enhances solubility for purification and characterization .
Ethyl 5-Oxopyrrolidine-3-Carboxylate
Pyridinecarboxylate Derivatives
- Ethyl 4-(4-Fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate Molecular Formula: C₂₄H₂₀FNO₂ (representative example). Substituents: Aromatic fluorophenyl and phenyl groups appended to a pyridine core.
- Ethyl 3-Chloro-4-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS 1198475-44-3) Molecular Formula: C₉H₇ClF₃NO₂. Substituents: Chlorine and trifluoromethyl groups enhance electrophilicity and metabolic resistance. Properties: High XLogP3 (2.9) indicates significant lipophilicity, favoring blood-brain barrier penetration .
Pyrazolecarboxylate Derivatives
- Ethyl 3-(Trifluoromethyl)Pyrazole-4-Carboxylate (CAS 155377-19-8)
Key Observations :
Fluorine vs. Trifluoromethyl: Mono-/difluoro pyrrolidines offer moderate lipophilicity (LogP ~1-2), while trifluoromethyl groups (e.g., in pyrazoles) significantly increase LogP (~3-4), enhancing membrane permeability .
Heterocycle Impact : Pyrrolidines exhibit saturated ring flexibility, favoring conformational adaptation in drug-receptor interactions. Pyridines and pyrazoles, with aromatic systems, provide rigidity and electronic diversity .
Synthetic Accessibility : Fluorinated pyrrolidines often require multi-step syntheses involving fluorinating agents (e.g., DAST), whereas pyridinecarboxylates are synthesized via cyclization reactions .
Biological Activity
Ethyl 4-fluoropyrrolidine-3-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, an ethyl ester functional group, and a fluorine atom at the 4-position. Its molecular formula is with a molecular weight of approximately 159.17 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby altering the enzyme's function.
- Protein-Ligand Interactions : this compound has been shown to interact with proteins in a manner that could influence cellular signaling pathways, which is crucial for therapeutic applications.
Biological Activity and Applications
Research has indicated that this compound exhibits significant biological activity across various contexts:
- Anti-inflammatory Activity : Studies have linked compounds similar to this compound with anti-inflammatory effects, particularly in models of Ulcerative Colitis (UC). These compounds demonstrated the ability to reduce disease activity and levels of pro-inflammatory cytokines in animal models.
- Pharmacological Potential : The compound's unique properties suggest potential applications in treating various conditions, including:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, −20°C, 12 h | 65 | 92 | |
| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 78 | 95 |
Basic: How can researchers resolve conflicting NMR data for this compound?
Methodological Answer:
Conflicts in ¹H/¹³C NMR assignments (e.g., pyrrolidine ring protons) arise due to dynamic conformational changes. To address this:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" ring puckering and assign axial/equatorial protons .
- 2D NMR (COSY, HSQC) : Correlate coupled protons (e.g., H3-H4 coupling constants) and resolve overlapping signals in the 3.0–4.0 ppm region .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Advanced: How do stereochemical variations at the pyrrolidine ring impact biological activity?
Methodological Answer:
The (3R,4S) and (3S,4R) diastereomers exhibit distinct pharmacological profiles. To evaluate:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .
- Kinase Inhibition Assays : Test isomers against kinases (e.g., JAK2, EGFR) to determine IC₅₀ values. The (3R,4S) isomer often shows 10–50x higher potency due to optimal hydrogen bonding with ATP-binding pockets .
- Molecular Dynamics Simulations : Simulate binding modes (e.g., using AutoDock Vina) to identify steric clashes in non-active isomers .
Advanced: What strategies mitigate discrepancies between computational and experimental vibrational spectra?
Methodological Answer:
Mismatches in IR/Raman bands (e.g., C=O stretch at 1720 cm⁻¹ vs. predicted 1705 cm⁻¹) arise from solvent effects or anharmonicity. Solutions include:
- Solvent Correction : Apply implicit solvent models (e.g., PCM for ethanol) during DFT frequency calculations .
- Scale Factors : Use empirical scaling (0.96–0.98 for B3LYP) to align computed and observed wavenumbers .
- Crystallographic Validation : Compare with single-crystal XRD data (e.g., C=O bond length ~1.21 Å) to verify force field accuracy .
Advanced: How do fluorination patterns in pyrrolidine analogs influence metabolic stability?
Methodological Answer:
Comparative studies of 4-fluoro vs. 4,4-difluoro derivatives reveal:
- Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. 4,4-Difluoro analogs show 2–3x longer t₁/₂ due to reduced CYP450-mediated oxidation .
- LogP Measurements : Fluorination increases hydrophobicity (ΔLogP ≈ +0.5 for 4-F), enhancing membrane permeability but risking solubility issues .
- Metabolite ID : Use HR-MS/MS to identify defluorinated or hydroxylated metabolites, which are common in mono-fluorinated derivatives .
Basic: What analytical techniques are critical for characterizing synthetic intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
